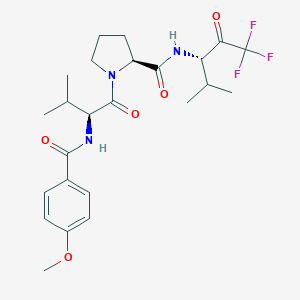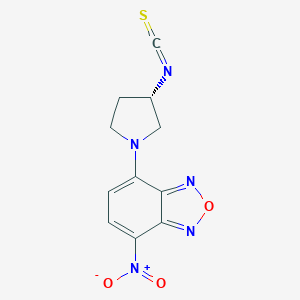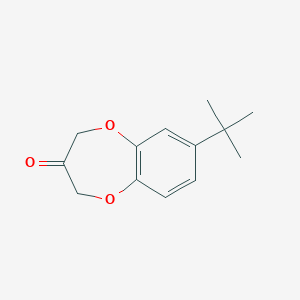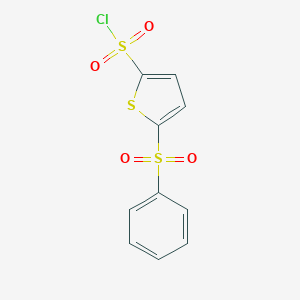
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. The compound has also been shown to have antitumor properties, and may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- is that it has been shown to have a high level of stability in various laboratory conditions. This makes it a useful compound for use in experiments. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl-. One area of interest is in the development of new drugs based on the compound. It may also be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action and potential applications of the compound.
Méthodes De Synthèse
The synthesis of Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- involves a series of chemical reactions. The starting material is 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethylpyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, which is then reacted with various reagents to produce the final product. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
164071-31-2 |
|---|---|
Nom du produit |
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- |
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
(2,6,7-trimethyl-1,5-dioxopyrido[3,4-d]pyridazin-4-yl) acetate |
InChI |
InChI=1S/C12H13N3O4/c1-6-5-8-9(12(18)14(6)3)10(19-7(2)16)13-15(4)11(8)17/h5H,1-4H3 |
Clé InChI |
MIYPXMRQKRCNAD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=NN(C2=O)C)OC(=O)C)C(=O)N1C |
SMILES canonique |
CC1=CC2=C(C(=NN(C2=O)C)OC(=O)C)C(=O)N1C |
Autres numéros CAS |
164071-31-2 |
Synonymes |
(4,8,9-trimethyl-5,10-dioxo-3,4,9-triazabicyclo[4.4.0]deca-2,7,11-trie n-2-yl) acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



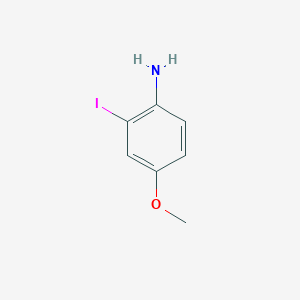
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
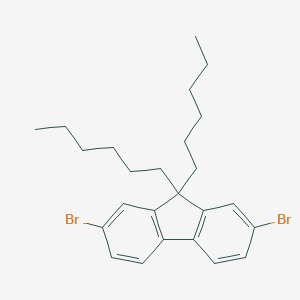
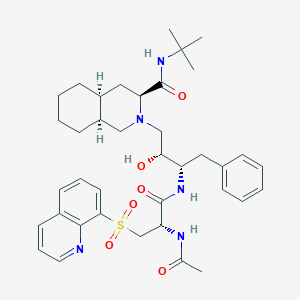
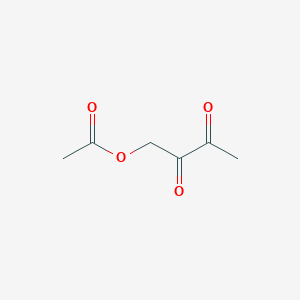

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)
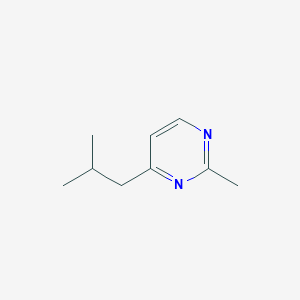
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
